![molecular formula C17H18N2O4 B2471102 (2E)-N,N-DIETIL-3-[5-(4-NITROFENIL)FURAN-2-IL]PROP-2-ENAMIDA CAS No. 300716-63-6](/img/structure/B2471102.png)
(2E)-N,N-DIETIL-3-[5-(4-NITROFENIL)FURAN-2-IL]PROP-2-ENAMIDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide” is a derivative of 4-alkenyl- and imino functionalized pyrazoles . It contains a pharmacophore 5-(4-nitrophenyl)furanyl fragment . The compound is part of a class of molecules that have shown potential in the field of antitubercular agents, specifically targeting iron acquisition in mycobacterial species .
Synthesis Analysis
The synthesis of this compound involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine . The hydrazones, (thio)semicarbazones, and oximes were obtained by the condensation of corresponding aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound was determined by elemental analysis, IR, and 1H NMR spectra . It was found that there exists a mixture of E/Z-isomers among the series of obtained hydrazones of 1-phenyl-4-pyrazolecarbaldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine on 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde . This is followed by the condensation of the resulting aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del furano han ganado prominencia en la química medicinal debido a su notable eficacia terapéutica. Los investigadores han explorado compuestos basados en furano como posibles agentes antibacterianos. Estos derivados exhiben actividad contra bacterias gram-positivas y gram-negativas . La inclusión del núcleo de furano en el diseño de fármacos ha llevado a la creación de agentes antimicrobianos innovadores. Investigaciones adicionales sobre las propiedades antibacterianas de este compuesto podrían contribuir a combatir la resistencia microbiana.
Otros Aspectos Terapéuticos
Más allá de las aplicaciones mencionadas, los compuestos furánicos exhiben una amplia gama de efectos, que incluyen propiedades relajantes musculares, antiprotozoarias, antivirales y ansiolíticas. Además, se han explorado por su potencial en el manejo del glaucoma, la hipertensión y las afecciones relacionadas con el envejecimiento .
Mecanismo De Acción
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that 5-phenyl-furan-2-carboxylic acids, a related class of compounds, have the ability to interfere with iron homeostasis in mycobacterial species . This suggests that “(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide” may have a similar mechanism of action.
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential as an antimicrobial agent, given the promising results of the microbiological evaluation of synthesized pyrazole derivatives . Additionally, considering the lack of structural data on these compounds, further analysis of the crystal structure of this compound and its derivatives could be beneficial .
Propiedades
IUPAC Name |
(E)-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)12-10-15-9-11-16(23-15)13-5-7-14(8-6-13)19(21)22/h5-12H,3-4H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXFSGZTNYVND-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)
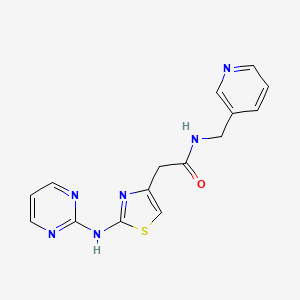
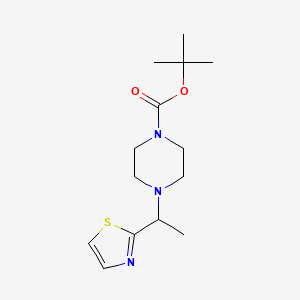
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
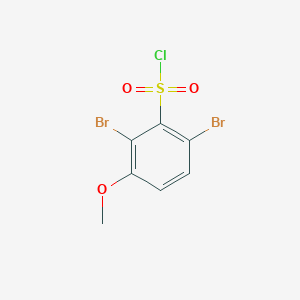
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)
![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)

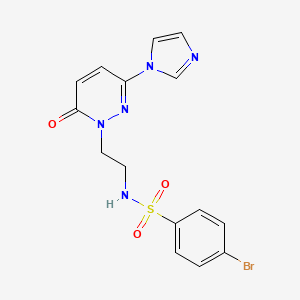

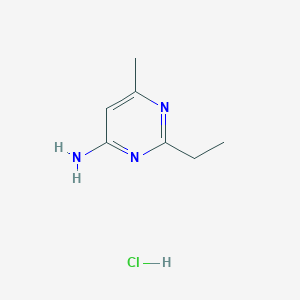
![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)
